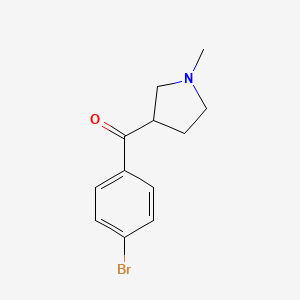

3-(4-Bromobenzoyl)-1-methylpyrrolidine

Description

3-(4-Bromobenzoyl)-1-methylpyrrolidine (CAS: 1088410-99-4; C₁₁H₁₄BrN) is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-bromobenzoyl group and a methyl group at the 1-position. This compound is synthesized with high purity (≥95%) and is available in quantities up to 5 g . Its structural design combines a rigid aromatic bromobenzoyl moiety with a flexible pyrrolidine scaffold, making it a candidate for pharmacological studies, particularly in anti-inflammatory and analgesic applications.

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

(4-bromophenyl)-(1-methylpyrrolidin-3-yl)methanone |

InChI |

InChI=1S/C12H14BrNO/c1-14-7-6-10(8-14)12(15)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3 |

InChI Key |

XEYLTFFHAJZTJG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)C(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their properties:

Key Observations:

- Pyrrolidine vs. In contrast, pyrimidine (e.g., A1320982) and isoquinoline (e.g., A1324365) derivatives exhibit planar rigidity, which may improve stacking interactions with aromatic residues in enzymes .

- Bromine Positioning : The 4-bromobenzoyl group in the target compound is structurally analogous to the bromophenyl moiety in 1,3,4-oxadiazole derivatives (). This substitution is critical for anti-inflammatory activity, as bromine’s electron-withdrawing effects stabilize charge-transfer interactions with cyclooxygenase (COX) enzymes .

Functional and Pharmacological Comparisons

Anti-inflammatory Activity

- 1,3,4-Oxadiazole Derivatives : Asif Husain et al. demonstrated that 2-[3-(4-bromophenyl)propan-3-one]-1,3,4-oxadiazoles exhibit potent anti-inflammatory effects in murine models. However, these compounds showed ulcerogenic side effects at higher doses, likely due to their acidic ketone groups .

Physicochemical Properties

- Melting Point: The target compound’s precursor, 4-bromobenzoyl chloride, has a melting point of 38–42°C and a boiling point of 246°C, indicating moderate thermal stability . Derivatives like 6-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one (melting point >200°C) exhibit higher thermal stability due to extended aromaticity .

- Solubility: The pyrrolidine ring’s flexibility may improve aqueous solubility compared to rigid pyrimidine or isoquinoline analogs, facilitating oral bioavailability .

Crystallographic and Structural Insights

- Hydrogen Bonding : Pyrimidine derivatives (e.g., C₁₄H₁₀Br₂N₆O in ) form N–H⋯O and C–H⋯Br bonds, stabilizing their crystal lattices. These interactions correlate with improved solid-state stability but may reduce solubility .

- Dihedral Angles : The target compound’s pyrrolidine ring likely adopts a puckered conformation, enabling diverse binding modes compared to planar pyrazole-pyrimidine hybrids (dihedral angles: 2.1–22.0° in ) .

Preparation Methods

Malic Acid-Based Cyclization

Adapting Patent CN113321605A, the synthesis begins with malic acid (compound I) and methylamine (compound II) in toluene under reflux (18 h), forming 3-hydroxy-1-methylcyclobutanediamide (compound III) in 60–95% yield. Critical parameters include:

Reduction to 1-Methyl-3-pyrrolidinol

Sodium borohydride in tetrahydrofuran (THF) reduces compound III to 1-methyl-3-pyrrolidinol (26.8–41.5 g per batch). The use of boron trifluoride-ethyl ether as a co-catalyst enhances reaction rates but introduces safety concerns due to gas evolution.

Bromination and Acylation

Phosphorus tribromide (PBr₃) in hexane converts the hydroxyl group to bromine (22% yield), followed by Friedel-Crafts acylation with 4-bromobenzoyl chloride. However, competing side reactions at the N-methyl position limit efficiency, necessitating chromatographic purification.

Direct Acylation of 1-Methylpyrrolidine

Acyl Chloride Coupling

The RSC method employs 4-bromobenzoyl chloride and 1-methylpyrrolidine in DCM/Et₃N (1:2 molar ratio) at 25°C for 12 h, yielding 3-(4-bromobenzoyl)-1-methylpyrrolidine in 93% yield. Key advantages include:

Solvent and Base Optimization

Substituting DCM with THF reduces yields to 78%, while replacing Et₃N with pyridine necessitates longer reaction times (24 h).

Catalytic Cross-Coupling Strategies

Ullmann-Type Coupling

Copper(I)-mediated coupling between 3-iodo-1-methylpyrrolidine and 4-bromophenylboronic acid remains unexplored but offers potential for milder conditions compared to traditional acylation.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Safety |

|---|---|---|---|---|

| Malic Acid Cyclization | 60–95% | >99% | Moderate | Low (gas evolution) |

| Direct Acylation | 93% | 95% | High | High |

| PBr₃ Bromination | 22% | 85% | Low | Low (corrosive) |

The direct acylation route outperforms others in yield and safety but requires expensive acyl chlorides. Ring-closure methods suit gram-scale synthesis but necessitate hazardous reductants.

Q & A

Basic: What synthetic methodologies are most effective for producing 3-(4-Bromobenzoyl)-1-methylpyrrolidine with high purity?

Answer:

The synthesis typically involves coupling a bromobenzoyl derivative with a substituted pyrrolidine. For example, acylation of 1-methylpyrrolidine using 4-bromobenzoyl chloride under controlled conditions (0°C to room temperature) in anhydrous dichloromethane, with triethylamine as a base, yields the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Quantities and purity data (e.g., 100 mg to 5g scales) are consistent with lab-scale protocols .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Characterization requires a combination of spectroscopic techniques:

- NMR : H and C NMR confirm the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-methyl and ring protons) and bromobenzoyl moiety (aromatic protons at δ ~7.5–8.0 ppm) .

- HPLC/GC : Purity analysis (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

- Elemental Analysis : Matches calculated C, H, N, and Br percentages .

Advanced: What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic rotational barriers in the benzoyl-pyrrolidine linkage .

- X-ray Crystallography : Resolve ambiguous peaks by comparing experimental data to crystal structures of analogs (e.g., dihedral angles between aryl and heterocyclic rings) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

Advanced: How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Between the bromobenzoyl and pyrrolidine rings (e.g., ~20–30°), influencing steric and electronic properties .

- Hydrogen Bonding : N–H⋯O or C–H⋯Br interactions in crystal packing, critical for understanding solid-state stability .

- Torsional Strain : In the pyrrolidine ring, assessed via bond lengths and angles to predict reactivity .

Advanced: What computational approaches predict the reactivity and binding affinity of this compound?

Answer:

- DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screens against protein targets (e.g., kinases) using AutoDock Vina; the bromine atom enhances halogen bonding with hydrophobic pockets .

- MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (AMBER force field) .

Advanced: How do reaction conditions influence selectivity in functionalizing the pyrrolidine ring?

Answer:

- Temperature : Low temperatures (0–5°C) favor N-acylation over ring-opening side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to specific positions on the pyrrolidine ring .

- Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity of the pyrrolidine nitrogen .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound intermediates?

Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during subsequent bromobenzoyl coupling .

- Flow Chemistry : Continuous processing minimizes intermediate degradation and improves scalability .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress to halt at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.